REACTION_SMILES
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[CH3:21][C:22]#[N:23].[CH:1]([N:2]([CH:3]([CH3:4])[CH3:5])[P:8]([Cl:9])[N:10]([CH:11]([CH3:12])[CH3:13])[CH:14]([CH3:15])[CH3:16])([CH3:6])[CH3:7].[Cl:17][P:18]([Cl:19])[Cl:20]>>[P:8]([Cl:9])([N:10]([CH:11]([CH3:12])[CH3:13])[CH:14]([CH3:15])[CH3:16])[Cl:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(C(C)C)P(Cl)N(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(C)N(C(C)C)P(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |